[4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Description
BenchChem offers high-quality [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-(4-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c1-15-6-8-16(9-7-15)22(25)21-14-24(18-12-10-17(23)11-13-18)19-4-2-3-5-20(19)28(21,26)27/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXWDSBTFOQYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a benzothiazin moiety, which includes:
- A bromophenyl group that enhances its lipophilicity.
- Dioxido functional groups that may contribute to its reactivity and biological interactions.
- A methylphenyl group that could influence its pharmacokinetic properties.
The molecular formula is with a molecular weight of approximately 461.4 g/mol .
Biological Activity Overview
Research indicates that compounds similar to 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest this compound may induce apoptosis in various cancer cell lines. In silico modeling has been employed to optimize its structure for enhanced efficacy against tumors .
- Antimicrobial Properties : Similar compounds have shown moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antioxidant Effects : The compound's structural features may confer antioxidant properties, potentially reducing oxidative stress in biological systems .
Case Studies
-
Anticancer Studies :
- A study focused on the compound's ability to induce apoptosis in cancer cells demonstrated significant cytotoxicity in vitro. The mechanism involved the activation of caspase pathways, leading to programmed cell death .
- Antimicrobial Activity :
-
Structure-Activity Relationship (SAR) :
- SAR studies revealed that modifications to the bromophenyl and methylphenyl groups significantly impacted biological activity. For instance, replacing the bromine with a different halogen altered the compound's potency against cancer cells .
Data Table: Comparison of Biological Activities
| Compound Name | Structural Features | Anticancer Activity | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|---|---|
| Compound A | Benzothiazine core | High | Moderate | Low |
| Compound B | Thiazolidinone | Moderate | High | Moderate |
| 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone | Bromophenyl & Dioxido groups | High | Moderate | Potentially High |
The biological activity of this compound is hypothesized to involve:
- Targeting Cellular Pathways : The compound may interact with specific receptors or enzymes involved in cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Its antioxidant properties could play a role in modulating oxidative stress within cells, potentially enhancing its anticancer effects .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that benzothiazine derivatives exhibit significant antimicrobial properties. Preliminary investigations suggest that the compound may be effective against various bacterial strains, making it a candidate for further research in antibiotic development. For instance, compounds with similar structural motifs have shown efficacy against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity.
Anticancer Properties
The anticancer potential of this compound is noteworthy. Some derivatives of benzothiazine are known to induce cytotoxic effects on various cancer cell lines. Research indicates that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, warranting further investigation through in vitro and in vivo studies to establish its efficacy as an anticancer agent.
Anti-inflammatory Effects
Compounds similar to 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have been documented to modulate inflammatory pathways effectively. This property could be beneficial in developing treatments for inflammatory diseases, where reducing inflammation is crucial for patient management.
Synthetic Methodologies
The synthesis of 4-(4-bromophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves several steps:
- Formation of the Benzothiazine Core : The initial step often involves the reaction of appropriate thioketones with aromatic amines to form the benzothiazine framework.
- Introduction of Substituents : Subsequent reactions introduce bromophenyl and methylphenyl groups through electrophilic substitution reactions.
- Dioxido Group Incorporation : The dioxido group can be introduced via oxidation reactions that modify the benzothiazine structure.
Case Study 1: Anticancer Activity
A study conducted on a series of benzothiazine derivatives demonstrated that compounds with similar structural features exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of benzothiazine derivatives found that certain compounds displayed significant activity against Staphylococcus aureus and Escherichia coli. The study highlighted the structure-activity relationship that suggests modifications at specific positions on the benzothiazine ring can enhance antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
